molecular formula C17H18Cl2N2O4 B537689 [2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride

[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride

Cat. No. B537689
M. Wt: 385.2 g/mol
InChI Key: OGLXDBMQJYQWMW-UHFFFAOYSA-N
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Description

NSC175176 is a novel potent and selective serotonin reuptake inhibitor (ssri)

Scientific Research Applications

Antitumor Evaluation

A study by Racané et al. (2006) involved the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole, including compounds with dimethylamino substituents, as hydrochloride salts. These compounds demonstrated cytostatic activities against various malignant human cell lines, highlighting their potential in antitumor applications (Racané et al., 2006).

Photonic Applications

Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including compounds with dimethylamino substituents, for potential photonic applications. The study revealed promising results for these compounds in photonic devices due to their reverse saturable absorption and high nonlinear optical behavior (Nair et al., 2022).

Synthesis of Chemical Compounds

Several studies have focused on the synthesis of various chemical compounds using derivatives of dimethylamino-substituted phenyl compounds. For instance, Meller et al. (1998) discussed the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane from dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron (Meller et al., 1998). Additionally, Shiina et al. (2002) and (2004) explored the use of 2-methyl-6-nitrobenzoic anhydride in the synthesis of carboxylic esters and lactones, involving dimethylamino pyridine as a catalyst (Shiina et al., 2002), (Shiina et al., 2004).

Liquid Crystalline Properties

Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds, including those with 2,6-disubstituted naphthalene, examining their mesomorphic properties. This research highlights the role of dimethylamino-substituted compounds in developing materials with unique liquid crystalline properties (Thaker et al., 2012).

Biological Activity Studies

Ahmadi and Amani (2012) conducted a study on the biological activity of Cu(II) and Co(II) complexes with Schiff base dye ligands, which include compounds with dimethylamino substituents. This research contributes to understanding the magnetic properties and potential biological applications of these complexes (Ahmadi & Amani, 2012).

properties

Product Name

[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride

Molecular Formula

C17H18Cl2N2O4

Molecular Weight

385.2 g/mol

IUPAC Name

[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate hydrochloride

InChI

InChI=1S/C17H17ClN2O4.ClH/c1-19(2)10-12-5-3-4-6-13(12)11-24-17(21)15-8-7-14(20(22)23)9-16(15)18;/h3-9H,10-11H2,1-2H3;1H

InChI Key

OGLXDBMQJYQWMW-UHFFFAOYSA-N

SMILES

O=C(OCC1=CC=CC=C1CN(C)C)C2=CC=C([N+]([O-])=O)C=C2Cl.[H]Cl

Canonical SMILES

CN(C)CC1=CC=CC=C1COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC175176;  NSC 175176;  NSC-175176

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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